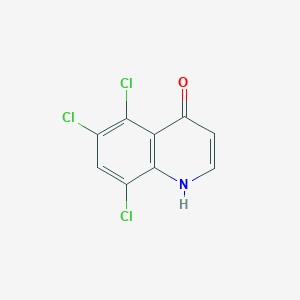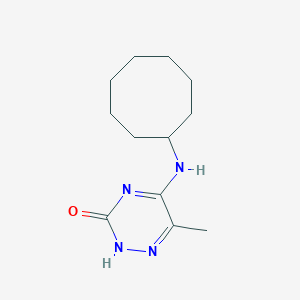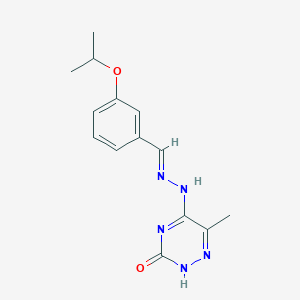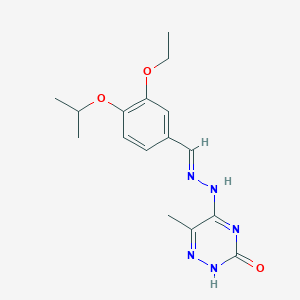![molecular formula C13H11Cl2NO3 B254384 4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B254384.png)
4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is a synthetic compound that has gained attention in scientific research due to its potential use as a pharmaceutical agent. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
作用机制
The mechanism of action of 4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one involves the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways. It also inhibits the activity of certain receptors, such as the adenosine receptor, which is involved in various physiological processes.
Biochemical and Physiological Effects:
4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have various biochemical and physiological effects in the body. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It also has anti-inflammatory properties and has been shown to reduce inflammation in various animal models. In addition, it has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the advantages of using 4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in lab experiments is its ability to inhibit specific enzymes and receptors, which allows for the study of specific signaling pathways and physiological processes. However, one of the limitations is that it may have off-target effects, which can complicate the interpretation of results.
未来方向
There are numerous future directions for the study of 4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. One direction is the further optimization of the synthesis method to improve yield and purity. Another direction is the study of its potential use as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic uses in the treatment of various diseases.
合成方法
The synthesis of 4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one involves the reaction of 4,7-dichloroindole-2-carboxylic acid with propargyl alcohol in the presence of a base. The resulting product is then reacted with 1,2-dioxolane-3-one to form the final compound. This method has been optimized to produce high yields of the compound with high purity.
科学研究应用
4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been studied for its potential use as a pharmaceutical agent due to its ability to inhibit certain enzymes and receptors. It has shown promising results in the treatment of various diseases, including cancer and neurological disorders. In addition, it has also been studied for its potential use as a fluorescent probe for imaging biological systems.
属性
产品名称 |
4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one |
|---|---|
分子式 |
C13H11Cl2NO3 |
分子量 |
300.13 g/mol |
IUPAC 名称 |
4//',7//'-dichloro-1//'-prop-2-enylspiro[1,3-dioxolane-2,3//'-indole]-2//'-one |
InChI |
InChI=1S/C13H11Cl2NO3/c1-2-5-16-11-9(15)4-3-8(14)10(11)13(12(16)17)18-6-7-19-13/h2-4H,1,5-7H2 |
InChI 键 |
SXKQOCSZYAPLTQ-UHFFFAOYSA-N |
SMILES |
C=CCN1C2=C(C=CC(=C2C3(C1=O)OCCO3)Cl)Cl |
规范 SMILES |
C=CCN1C2=C(C=CC(=C2C3(C1=O)OCCO3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-methyl-7-[(4-methylbenzyl)oxy]-6-nitro-2H-chromen-2-one](/img/structure/B254302.png)
![4-{[(5-oxo-3-thioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl)imino]methyl}benzoic acid](/img/structure/B254305.png)
![4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254306.png)

![2-[(2E)-2-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B254316.png)

![6-methyl-5-[(2E)-2-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254318.png)


![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254323.png)

![Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B254329.png)
![Ethyl ({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methylphenyl]sulfonyl}amino)acetate](/img/structure/B254330.png)
